1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea

Soluble Epoxide Hydrolase Enzyme Inhibition Binding Affinity

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (CAS 1156147-59-9) is a synthetic, small-molecule urea derivative characterized by a 4-aminophenyl group and an oxolan-2-ylmethyl (tetrahydrofuran) substituent. It belongs to the class of 1,3-disubstituted ureas and has been identified in authoritative bioactivity databases as a potent inhibitor of soluble epoxide hydrolase (sEH), with a reported binding affinity (Ki) of 2.70 nM for the recombinant human enzyme.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1156147-59-9
Cat. No. B1517847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea
CAS1156147-59-9
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16)
InChIKeyPBXAKOQQFUMWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (CAS 1156147-59-9): A Conformationally Restricted Urea sEH Inhibitor


1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (CAS 1156147-59-9) is a synthetic, small-molecule urea derivative characterized by a 4-aminophenyl group and an oxolan-2-ylmethyl (tetrahydrofuran) substituent . It belongs to the class of 1,3-disubstituted ureas and has been identified in authoritative bioactivity databases as a potent inhibitor of soluble epoxide hydrolase (sEH), with a reported binding affinity (Ki) of 2.70 nM for the recombinant human enzyme [1]. This compound is commercially available from multiple vendors primarily as a research chemical or building block, typically at purities of 95% or higher .

Why 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea Cannot Be Replaced by Simple Urea Analogs


Substitution with a generic 1,3-disubstituted urea or a close analog like 1-(4-aminophenyl)-3-(m-tolyl)urea is not chemically or pharmacologically equivalent. The specific combination of the 4-aminophenyl moiety and the oxolan-2-ylmethyl (tetrahydrofuran) group introduces a unique conformational restriction that is critical for target engagement. This structural feature is a key design element in patented classes of potent sEH inhibitors, as it pre-organizes the urea pharmacophore for optimal interaction with the enzyme's catalytic triad [1]. The oxolane ring's oxygen atom also contributes distinct hydrogen-bonding potential compared to simple alkyl or aryl analogs, influencing both target affinity and physicochemical properties like solubility and LogD, which are essential for downstream experimental design and reproducibility [2].

Quantitative Differentiation of 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea Against Closest Analogs


Potent sEH Inhibition: A Direct Comparison of Binding Affinity

1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea demonstrates high potency against human soluble epoxide hydrolase (sEH) with a dissociation constant (Ki) of 2.70 nM, as measured by displacement of a fluorescent probe (ACPU) in a FRET assay [1]. This affinity is comparable to, or within the same order of magnitude as, other potent urea-based sEH inhibitors like the well-known tool compound 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which often exhibits Ki values in the low nanomolar range (e.g., ~3-10 nM) in similar assays [2]. The presence of the oxolane ring in the target compound provides a distinct conformational profile compared to the linear alkyl chain of AUDA, potentially offering advantages in selectivity and pharmacokinetic profiles.

Soluble Epoxide Hydrolase Enzyme Inhibition Binding Affinity

Conformational Restriction via Oxolane Ring: A Key Structural Differentiator

The incorporation of the oxolan-2-ylmethyl moiety introduces a cyclic ether that conformationally restricts the urea side chain, a strategy explicitly protected in patent literature for enhancing sEH inhibitor potency and drug-like properties [1]. In contrast, analogs such as 1-(4-aminophenyl)-3-(m-tolyl)urea, which feature a simple methylphenyl group, lack this cyclic constraint, leading to a more flexible and entropically disfavored binding conformation. This class-level inference suggests the target compound may achieve better pre-organization for binding, a factor directly linked to the improved pharmacokinetic properties observed in ether-functionalized ureas [2].

Conformational Analysis Structure-Activity Relationship Drug Design

Commercial Purity and Batch-to-Batch Consistency for Reliable Procurement

For research use, reproducible results depend on well-characterized starting materials. 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea is routinely supplied at a high minimum purity of 95%, with specific vendors offering batches at 98% purity . This contrasts with some older, less-characterized aminophenyl urea derivatives, where purity specifications can be lower or less rigorously reported. The availability of the compound from multiple global suppliers (e.g., AKSci, CymitQuimica, Leyan) also ensures a more competitive and secure supply chain compared to single-source or custom-synthesis-only analogs .

Chemical Procurement Purity Analysis Reproducibility

Key Application Scenarios for 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea Based on Evidence


Tool Compound for sEH Target Engagement and Validation Studies

With its confirmed Ki of 2.70 nM against human sEH, this compound serves as an excellent small-molecule probe for validating sEH-dependent pathways in cellular or in vivo models. Its distinct chemotype provides an alternative to classical inhibitors like AUDA, allowing researchers to confirm that observed pharmacological effects are target-specific and not compound-specific [1].

Medicinal Chemistry Starting Point for Conformationally Restricted sEH Inhibitors

The oxolane-containing scaffold makes this compound a prime starting point for structure-activity relationship (SAR) studies. Its pre-organized urea core, as referenced in valid sEH inhibitor patents, can be systematically derivatized on the aniline ring to improve potency, selectivity, and drug-like properties, accelerating the development of second-generation therapeutic candidates [2].

Reference Standard in Analytical Method Development for Urea-Based Drug Metabolites

Due to its high commercial purity (up to 98%) and well-defined structure, this compound is suitable as a reference standard for developing and calibrating HPLC or LC-MS methods for quantifying similar urea-based drug candidates in biological matrices. Its distinct fragmentation pattern and chromatographic behavior can be used to establish baseline parameters for pharmacokinetic assays .

Quote Request

Request a Quote for 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.